molecular formula C10H9N5 B14612851 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole CAS No. 59772-81-5

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole

Katalognummer: B14612851
CAS-Nummer: 59772-81-5
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: VZQXPCCHBMCLPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst. For instance, the reaction of phenylacetonitrile with sodium azide in the presence of a zinc salt catalyst can yield the desired tetrazole derivative . Another method involves the use of triethyl orthoformate and sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Microwave-assisted synthesis has also been explored for its efficiency and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrazole ring’s electron-donating and electron-withdrawing properties play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be compared with other tetrazole derivatives:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and tetrazole ring system makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

59772-81-5

Molekularformel

C10H9N5

Molekulargewicht

199.21 g/mol

IUPAC-Name

1-methyl-7-phenylpyrazolo[5,1-e]tetrazole

InChI

InChI=1S/C10H9N5/c1-14-10-9(7-11-15(10)13-12-14)8-5-3-2-4-6-8/h2-7H,1H3

InChI-Schlüssel

VZQXPCCHBMCLPE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=NN2N=N1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.